Phgdh-IN-2

Cancer Metabolism PHGDH Inhibition Serine Biosynthesis

Reproducibility in metabolic oncology requires pharmacologically validated tool compounds. Phgdh-IN-2 is a reversible, NAD+-competitive PHGDH inhibitor with documented potency (IC50: 5.2 µM). - Use case: Benchmarking new chemical entities against CBR-5884 (IC50: 33 µM) or NCT-503 (IC50: 2.5 µM). - Assay validation: Active at 10-30 µM in PHGDH-dependent cell lines (e.g., MDA-MB-468). - Supply: Packaged for immediate R&D use.

Molecular Formula C22H20N4O3S
Molecular Weight 420.5 g/mol
Cat. No. B12422060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhgdh-IN-2
Molecular FormulaC22H20N4O3S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)N
InChIInChI=1S/C22H20N4O3S/c1-26-20-8-3-2-5-15(20)13-21(26)22(27)24-17-6-4-7-18(14-17)25-30(28,29)19-11-9-16(23)10-12-19/h2-14,25H,23H2,1H3,(H,24,27)
InChIKeyWKJRUZSZIGPOBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phgdh-IN-2: NAD+-Competitive PHGDH Inhibitor


Phgdh-IN-2 (also referenced as PHGDH-IN-2) is a small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway [1]. It functions as a reversible, NAD+-competitive antagonist . As a well-characterized tool compound, it is primarily utilized in preclinical oncology research to probe the metabolic dependencies of cancer cells that exhibit PHGDH amplification or overexpression [1][2].

Pathway Study PHGDH-dependent serine synthesis pathway probe
Mechanism Reversible NAD+-competitive binding mechanism
Model Preclinical oncology metabolism research context

Phgdh-IN-2: Comparative Potency and Mechanism


PHGDH inhibitors are not functionally interchangeable due to significant divergence in their potency, binding mechanisms, and resultant cellular effects. While all target the serine synthesis pathway, their varying IC50 values, which range from low nanomolar to high micromolar, and their distinct modes of action (e.g., NAD+-competitive, allosteric) directly impact experimental outcomes [1][2][3]. Using an inappropriate or poorly characterized analog can lead to incomplete pathway inhibition, off-target effects, or failure to recapitulate published findings, thereby compromising data integrity in target validation or drug discovery workflows. The following quantitative evidence delineates where Phgdh-IN-2 stands relative to its closest analogs.

Mechanism mismatch: NAD+-competitive inhibitors may produce different cellular responses than allosteric inhibitors due to NAD+ cofactor dependency.
Potency variation: Reported IC50 range across analogs can alter target engagement thresholds and off-target profiles.
Cellular translation uncertainty: Pathway inhibition in one cell line may not replicate without matching expression and metabolic context.

Phgdh-IN-2: Quantitative Evidence


Biochemical Potency vs. NCT-503

Phgdh-IN-2 demonstrates an IC50 of 5.2 µM for PHGDH inhibition in a biochemical assay, representing intermediate potency compared to other tool compounds [1]. It is approximately 2-fold less potent than the widely used inhibitor NCT-503, which has a reported IC50 of 2.5 µM [2]. This potency distinction is critical for researchers requiring specific target engagement thresholds.

Potency vs. NCT-503
Reported
Phgdh-IN-2: 5.2 µM
NCT-503: 2.5 µM
~2.1-fold difference
Supports inhibitor selection based on target engagement titration needs.
Biochemical assay; vendor-reported data.
Cancer Metabolism PHGDH Inhibition Serine Biosynthesis

Potency Advantage vs. CBR-5884

Phgdh-IN-2 exhibits a significant potency advantage over the first-generation inhibitor CBR-5884. The IC50 of Phgdh-IN-2 is 5.2 µM, while CBR-5884 has a reported IC50 of 33 µM [1]. This translates to Phgdh-IN-2 being more than 6-fold more potent at inhibiting PHGDH in vitro.

Potency vs. CBR-5884
Reported
Phgdh-IN-2: 5.2 µM
CBR-5884: 33 µM
~6.3-fold difference
Supports selection for assays requiring lower-concentration inhibition contexts.
Cross-study comparison; vendor and published data.
Drug Discovery Enzyme Kinetics PHGDH

NAD+-Competitive vs. Allosteric Inhibition

Phgdh-IN-2 is a reversible, NAD+-competitive inhibitor, a mechanism that distinguishes it from allosteric PHGDH inhibitors like PKUMDL-WQ-2101 [1]. This difference is functionally significant, as the inhibitory activity of NAD+-competitive compounds can be influenced by the cellular concentration of the cofactor NAD+. In contrast, the non-NAD+-competing allosteric inhibitor PKUMDL-WQ-2101, which has an IC50 of 34.8 µM, operates independently of NAD+ levels.

Mechanism vs. PKUMDL-WQ-2101
Reported
Phgdh-IN-2: NAD+-competitive
PKUMDL-WQ-2101: Allosteric
Respective IC50: 5.2 vs 34.8 µM
Enables mechanistic dissection of cofactor- vs. allosteric-regulated PHGDH activity.
Mechanistic classification based on reported data.
Mechanism of Action Allosteric Inhibition Drug Design

Serine Synthesis Inhibition in MDA-MB-468 Cells

Phgdh-IN-2 has been demonstrated to functionally inhibit the serine synthesis pathway in MDA-MB-468 breast cancer cells at concentrations of 10 µM and 30 µM [1]. This cell line is a validated model for studying PHGDH dependency due to its elevated PHGDH expression. While a direct quantitative comparator for pathway inhibition in the same study is absent, this data confirms that the biochemical potency of Phgdh-IN-2 translates to a relevant cellular effect on its target pathway.

Cellular Pathway Inhibition
Reported
MDA-MB-468 cells
Inhibition at 10 µM and 30 µM
Reports cellular target engagement in a PHGDH-dependent cell line context.
Cell-based assay; supporting evidence.
Cellular Pharmacology Cancer Metabolism MDA-MB-468

Phgdh-IN-2 Application Scenarios


NAD+-Dependent vs. Independent PHGDH Functions

Use Phgdh-IN-2 as a selective NAD+-competitive probe to dissect the role of cofactor availability in PHGDH activity. By comparing its effects to a non-NAD+-competing allosteric inhibitor like PKUMDL-WQ-2101, researchers can delineate NAD+-dependent and -independent aspects of serine pathway regulation in cancer metabolism [1].

Benchmarking Novel PHGDH Inhibitors

In drug discovery programs, Phgdh-IN-2 serves as an ideal benchmarking tool for new chemical entities. Its intermediate potency (IC50: 5.2 µM) provides a clear threshold for evaluating lead optimization progress, allowing for direct comparison against a well-characterized, less potent analog like CBR-5884 (IC50: 33 µM) and a more potent standard like NCT-503 (IC50: 2.5 µM) [2][3][4].

PHGDH Dependency Validation in Breast Cancer

Employ Phgdh-IN-2 in cell viability and pathway modulation assays using PHGDH-dependent cell lines such as MDA-MB-468. Its validated activity at 10-30 µM in blocking the serine synthesis pathway confirms its utility as a chemical probe to assess the metabolic vulnerability of specific cancer subtypes to serine starvation [5].

Application
Selection Property
Validation Focus
Cofactor-dependent PHGDH pathway analysis
NAD+-competitive binding mechanism
NAD+ concentration-response studies and comparison with allosteric inhibitors
Inhibitor screening and lead optimization
Intermediate reported potency range
Potency benchmarking against reference tool compounds
PHGDH-dependent cancer cell metabolism studies
Cellular pathway inhibition activity in overexpression models
Serine starvation response and cell viability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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